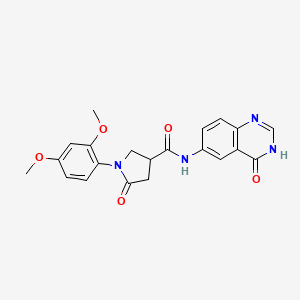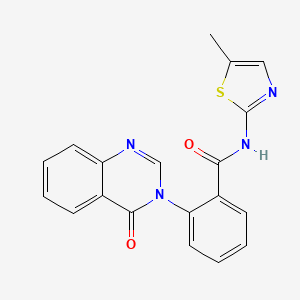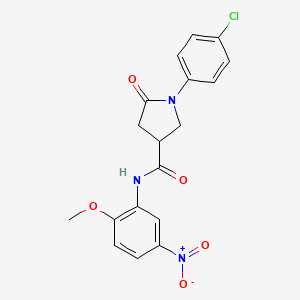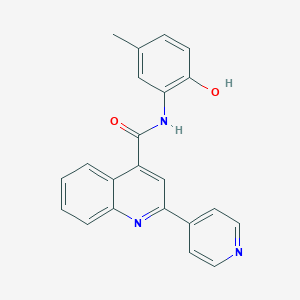![molecular formula C22H19N3O5S B14937604 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B14937604.png)
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenyl-2-nitrobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, sulfonamides, and nitrobenzene derivatives.
科学的研究の応用
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in therapeutic effects. The pathways involved include the inhibition of key enzymes in inflammatory and cancer pathways, leading to reduced disease progression .
類似化合物との比較
Similar Compounds
- N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]butanamide
- 4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
Uniqueness
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C22H19N3O5S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H19N3O5S/c26-22(19-8-2-4-10-21(19)25(27)28)23-17-11-13-18(14-12-17)31(29,30)24-15-5-7-16-6-1-3-9-20(16)24/h1-4,6,8-14H,5,7,15H2,(H,23,26) |
InChIキー |
UGJWVWSMOXMIKM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14937576.png)



![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)

![(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14937590.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B14937593.png)

![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)
